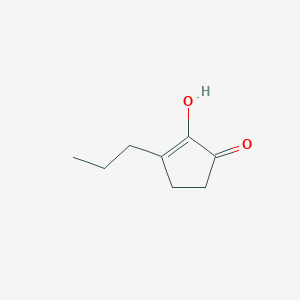

2-Hydroxy-3-propyl-2-cyclopenten-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-one, 2-hydroxy-3-propyl . This compound is characterized by a cyclopentenone ring substituted with a hydroxy group and a propyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one (MCP) using Pd/Nb catalysts . This method typically involves hydrogenation and subsequent cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using catalytic processes that involve hydrogenation and cyclization of precursor molecules.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-propyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-propyl-2-cyclopenten-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant and anti-inflammatory activities.

Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s cyclopentenone ring can participate in various biochemical pathways, modulating cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar in structure but with a methyl group instead of a propyl group.

2-Hydroxy-2-cyclopenten-1-one: Lacks the propyl group, making it less hydrophobic.

3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Contains an ethyl group instead of a propyl group.

Uniqueness

2-Hydroxy-3-propyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and influences its reactivity compared to similar compounds.

Actividad Biológica

2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with notable biological activities. This article explores its biological properties, including its interactions with biological molecules, antioxidant capabilities, and potential therapeutic applications.

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : Approximately 140.18 g/mol

- Physical Appearance : Yellow oily liquid, insoluble in water, soluble in organic solvents like benzene and chloroform.

The compound features a cyclopentene ring with a hydroxyl group and a propyl chain, contributing to its unique chemical reactivity and potential biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. For instance, studies have shown its ability to scavenge free radicals effectively. The compound demonstrated strong activity in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and moderate activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests .

| Assay Type | EC50 Value (μM) |

|---|---|

| ABTS | 8.19 ± 0.15 |

| DPPH | Moderate |

These results position the compound as a potential candidate for further investigation in the development of antioxidant therapies.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibited inhibitory effects against various pathogens, including fungi such as Fusarium graminearum and Candida albicans. The minimal inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC Value (μM) |

|---|---|

| Fusarium graminearum | 215.52 |

| Candida albicans | 214.29 |

These findings suggest that this compound could be explored as a natural antimicrobial agent .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its potential therapeutic applications. Interaction studies indicate that the compound reacts with various biological molecules, including enzymes and receptors. Such interactions could elucidate its efficacy and safety profile in medicinal applications.

Case Study: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of cyclopentenone derivatives, this compound was compared with other similar compounds. The research highlighted its superior ABTS scavenging activity compared to simpler analogs, establishing it as a promising candidate for further research into antioxidant therapies .

Industrial Applications

The versatility of this compound extends beyond medicinal chemistry into industrial applications. Its unique chemical properties make it valuable in organic synthesis and various chemical industries, where it can serve as a precursor for more complex molecules.

Propiedades

Número CAS |

25684-04-2 |

|---|---|

Fórmula molecular |

C8H12O2 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

2-hydroxy-3-propylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |

Clave InChI |

XAXYCXCTGDUBNW-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=C(C(=O)CC1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.